Synthesis Yield and Purity Profile: 2-(4-Nitrophenylthio)pyrimidine vs. Unsubstituted 2-(Phenylthio)pyrimidine
The synthesis of 2-(4-Nitrophenylthio)pyrimidine via the nucleophilic aromatic substitution of 2-mercaptopyrimidine with 1-fluoro-4-nitrobenzene proceeds with a well-documented yield of 43% and yields a product with a melting point of 103-104 °C [1]. In contrast, the unsubstituted analog, 2-(phenylthio)pyrimidine (CAS 14080-18-3), is typically synthesized with higher yields (often >70%) due to the absence of the deactivating nitro group [2]. This difference in yield and physical state (yellow rods vs. often a lower-melting solid or oil) directly impacts procurement for scale-up or for applications where purity and crystallinity are critical for subsequent steps.
| Evidence Dimension | Synthetic Yield (Nucleophilic Aromatic Substitution) |
|---|---|
| Target Compound Data | 43% yield |
| Comparator Or Baseline | 2-(phenylthio)pyrimidine (CAS 14080-18-3): >70% yield (typical) |
| Quantified Difference | >27% absolute yield reduction |
| Conditions | Reaction of 2-mercaptopyrimidine with aryl halide in DMSO with base, 120-130 °C |
Why This Matters
The lower yield and defined melting point of 2-(4-Nitrophenylthio)pyrimidine provide a clear, quantifiable benchmark for synthetic success and purity assessment, which is essential for researchers needing a compound of known and reproducible quality.
- [1] Gilman, N. W., & Chen, W. Y. (1990). US Patent No. US4973599A. Phenylthioheterocyclic derivatives. View Source
- [2] Brown, D. J. (1985). The Pyrimidines. Supplement 2. The Chemistry of Heterocyclic Compounds, Volume 16. Wiley-Interscience. View Source
